N-(4-iodophenyl)-4-methylbenzamide

Description

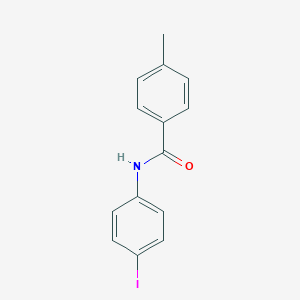

N-(4-Iodophenyl)-4-methylbenzamide (CAS: 82677-83-6; molecular formula: C₁₄H₁₂INO) is a benzamide derivative featuring a para-iodophenyl group attached to the amide nitrogen and a methyl group at the 4-position of the benzoyl moiety . Benzamides are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science. The iodine atom in the para position introduces steric and electronic effects, influencing reactivity, solubility, and supramolecular interactions.

Properties

IUPAC Name |

N-(4-iodophenyl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12INO/c1-10-2-4-11(5-3-10)14(17)16-13-8-6-12(15)7-9-13/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEBVDPNOPDLGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12INO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Iodine Positional Isomers

- This isomer is commercially available with 97% purity and is used in agrochemical and pharmaceutical intermediates .

Methoxy vs. Methyl Substituents

- This compound’s molecular weight (353.16 g/mol) is higher than the methyl analog, impacting solubility .

Halogenated Derivatives

- The chlorine atom’s electronegativity may enhance stability compared to iodine .

Crystallographic and Supramolecular Features

- N-[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide: Exhibits a dihedral angle of 84.21° between the triazole and benzamide rings. Intramolecular N—H⋯O hydrogen bonds form an S(8) ring, while intermolecular interactions create layered structures parallel to the b-c plane .

- 3,4,5-Tris(dodecyloxy)-N-(4-iodophenyl)benzamide: Long alkyl chains (dodecyloxy) enhance solubility in nonpolar solvents and influence supramolecular polymerization. The iodine atom may act as a heavy atom in crystallography, improving X-ray diffraction quality .

Spectroscopic and Computational Analysis

- Vibrational Modes :

DFT studies on N-(5-(4-methylbenzoyl)-2-oxo-4-(4-methylphenyl)pyrimidine-1(2H)-yl)-4-methylbenzamide reveal key IR bands at 1680 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C aromatic), consistent with benzamide derivatives . - Mass Spectrometry :

4-(1,3-Dioxoisoindolin-2-yl)-N-(4-methoxyphenyl)benzamide shows a base peak at m/z 250, corresponding to the loss of the dioxoisoindolinyl group .

Data Tables

Table 1: Comparison of Key Benzamide Derivatives

Table 2: Crystallographic Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.